3-Methoxy-2-methylisonicotinic acid
Description
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-methoxy-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-7(12-2)6(8(10)11)3-4-9-5/h3-4H,1-2H3,(H,10,11) |
InChI Key |
LAQJACGERLGLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1OC)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 3 Methoxy 2 Methylisonicotinic Acid and Its Direct Precursors
De Novo Synthetic Routes to the Isonicotinic Acid Skeleton
The de novo synthesis of the isonicotinic acid framework involves the construction of the pyridine (B92270) ring from acyclic precursors. This approach offers the advantage of strategically placing desired functional groups during the ring-forming process.
Cyclization Strategies for Pyridine Ring Formation
The formation of the pyridine ring can be achieved through various cyclization reactions. The Chichibabin pyridine synthesis, for instance, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.org While traditionally offering modest yields, this method is valuable due to the inexpensiveness of its precursors. wikipedia.org For example, a reaction between an appropriately substituted dicarbonyl compound and an ammonia source could theoretically yield a dihydropyridine (B1217469) intermediate, which can then be oxidized to the aromatic pyridine core.
Another powerful method is the Hantzsch dihydropyridine synthesis, which is a well-established route to substituted pyridines. researchgate.net This reaction typically involves the condensation of two equivalents of a β-ketoester with an aldehyde and an ammonia source. Subsequent oxidation of the resulting dihydropyridine furnishes the desired pyridine ring. The strategic choice of the initial ketoester and aldehyde allows for the incorporation of the methyl and precursor to the methoxy (B1213986) and carboxylic acid groups.
More contemporary methods, such as those involving cycloaddition reactions, also provide pathways to the pyridine skeleton. The hetero-Diels-Alder reaction, a [4+2] cycloaddition, can form a pyridine ring from a 1,3-butadiene (B125203) derivative (the diene) and an olefin with a double bond (the dienophile). nih.gov Enzymes known as Diels-Alderases can even catalyze such reactions in biosynthetic pathways. nih.gov
The Bönnemann cyclization, a modification of the Reppe synthesis, offers another route through the trimerization of a nitrile and two parts of an acetylene (B1199291) molecule. wikipedia.org Using acetonitrile (B52724) as the nitrile component can introduce a methyl group at the 2-position of the pyridine ring. wikipedia.org
Functional Group Introduction and Derivatization during Ring Assembly
A key advantage of de novo synthesis is the ability to introduce necessary functional groups as part of the starting materials, which then become incorporated into the final pyridine product. For the synthesis of 3-methoxy-2-methylisonicotinic acid, precursors containing a methyl group, a masked or direct methoxy group, and a precursor to the carboxylic acid (like a nitrile or ester) can be utilized in cyclization reactions.
For example, in a Hantzsch-type synthesis, a β-ketoester bearing a methoxy group at the appropriate position could be employed. The ester group, once incorporated into the pyridine ring at the 4-position, can later be hydrolyzed to the desired carboxylic acid. Similarly, the methyl group can be introduced via the choice of the second β-dicarbonyl component or the aldehyde.
Modification of Pre-existing Pyridine Scaffolds
An alternative and often more practical approach involves the functionalization of a commercially available or readily synthesized pyridine derivative. This strategy relies on the regioselective introduction of the required methoxy, methyl, and carboxylic acid groups onto the pyridine ring.
Regioselective Functionalization of Pyridine Rings
The pyridine ring exhibits distinct reactivity patterns. Electrophilic aromatic substitution is generally difficult due to the electron-deficient nature of the ring, resembling nitrobenzene (B124822) in its reactivity. wikipedia.org Nucleophilic attack, conversely, is favored at the 2 and 4-positions. wikipedia.org The regioselective functionalization of pyridines is a field of active research, with various strategies developed to control the position of incoming substituents. eurekaselect.comnih.govacs.org
One approach involves the use of directing groups. For instance, a tosyloxy group at the 2-position can direct a bromine-magnesium exchange to the 3-position of a 3,5-dibromopyridine (B18299) derivative, allowing for subsequent functionalization. rsc.org Another strategy involves the temporary conversion of the pyridine into a more reactive intermediate, such as a Zincke imine, which can then undergo regioselective reactions. nih.govresearchgate.net
The introduction of substituents can also be influenced by the existing groups on the ring. The presence of an electron-donating group can activate the ring towards electrophilic substitution and direct incoming electrophiles to specific positions.
Esterification and Saponification Reactions for Carboxylic Acid Group
The carboxylic acid moiety of 3-methoxy-2-methylisonicotinic acid is often introduced via the hydrolysis of a precursor functional group, most commonly an ester or a nitrile. The synthesis of isonicotinic acid esters can be achieved through various methods. A common laboratory procedure involves reacting isonicotinic acid with an alcohol (like methanol) in the presence of an acid catalyst such as sulfuric acid or thionyl chloride. researchgate.net
Once the ester is formed, the carboxylic acid can be regenerated through saponification. This reaction involves the hydrolysis of the ester using a base, typically sodium hydroxide (B78521) or potassium hydroxide. organicchemistrytutor.comoperachem.commasterorganicchemistry.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. organicchemistrytutor.commasterorganicchemistry.com The subsequent loss of the alkoxide leaving group and an irreversible acid-base reaction between the formed carboxylic acid and the alkoxide drives the reaction to completion. organicchemistrytutor.com An acidic workup is then required to protonate the resulting carboxylate salt and yield the final carboxylic acid. operachem.commasterorganicchemistry.com
For instance, a patent describes the preparation of lower alkyl esters of isonicotinic acid by hydrogenating a lower alkyl ester of 2,6-dihalopyridine-4-carboxylic acid in the presence of a palladium catalyst and a non-hydrolytic base. google.com
| Reaction Type | Reagents | Product |
| Esterification | Isonicotinic acid, Methanol, Conc. H2SO4 | Methyl isonicotinate |
| Saponification | Ester, Sodium Hydroxide (NaOH) | Carboxylate Salt, Alcohol |
Introduction of Methoxy and Methyl Substituents
The introduction of the methoxy and methyl groups onto a pre-existing pyridine ring requires specific and often multi-step synthetic strategies.
Methoxy Group Introduction: A methoxy group can be introduced through several methods. One common approach is the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source like sodium methoxide. nih.gov For example, a chloropyridine derivative can be converted to its methoxy counterpart. A patent describes the synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138) from 3-methoxy-2-methyl-4-pyranone. google.com This intermediate could then potentially be further functionalized. In some cases, a hydroxyl group on the pyridine ring can be methylated using a reagent like dimethyl sulfate. google.com
Methyl Group Introduction: The introduction of a methyl group can be more challenging. One method involves the use of organometallic reagents, such as a Grignard reagent or an organolithium species, in reactions with a suitable pyridine derivative. However, the regioselectivity of such additions can be an issue. Another approach involves the reduction of a hydroxymethyl or a related group at the desired position. A patent details a multi-step synthesis of 2-methyl-3-methoxy benzoic acid, which involves the oxidation of 3-chloro-o-xylene followed by substitution of the chloro group with a methoxy group. google.com While not a pyridine synthesis, similar strategies could be adapted.
Advanced Chemical Transformations and Reactivity of 3 Methoxy 2 Methylisonicotinic Acid
Functionalization of the Pyridine (B92270) Ring System
The pyridine ring in 3-methoxy-2-methylisonicotinic acid is an electron-deficient system, which influences its reactivity towards various functionalization strategies. The existing methoxy (B1213986) and methyl groups, along with the carboxylic acid, further direct the regioselectivity of these transformations.
C-H Functionalization Strategies, including Deuteration
Direct C-H functionalization of pyridines is a powerful tool for introducing new substituents and modifying molecular properties. rsc.orgnih.gov While specific studies on the C-H functionalization of 3-methoxy-2-methylisonicotinic acid are not extensively documented, general principles of pyridine chemistry can be applied to predict its behavior. The electron-poor nature of the pyridine ring generally makes it less susceptible to electrophilic aromatic substitution but more amenable to nucleophilic attack or metal-catalyzed C-H activation.
Deuteration, the replacement of hydrogen with its isotope deuterium (B1214612), is a valuable technique in medicinal chemistry to alter the metabolic profile of a drug candidate. rsc.org The introduction of deuterium into the pyridine ring of related compounds has been achieved under various conditions. For instance, base-catalyzed deuteration of pyridines using KOtBu in DMSO-d6 can lead to deuteration at various positions, with the distribution influenced by the thermodynamic stability of the resulting pyridyl anions. rsc.org Another approach involves electrochemical C-H deuteration using D₂O, which has been shown to be effective for a range of pyridine derivatives. researchgate.net For 3-methoxy-2-methylisonicotinic acid, the positions ortho and para to the activating methoxy group and the position ortho to the methyl group would be potential sites for C-H activation and subsequent deuteration, depending on the chosen methodology. The selective deuteration of substituted pyridines can also be achieved through H-D exchange in neutral D₂O at elevated temperatures. osti.govcdnsciencepub.com
Table 1: Potential Deuteration Strategies for Pyridine Rings
| Method | Reagents | Comments |
| Base-Catalyzed | KOtBu, DMSO-d6 | Proceeds via a pyridyl anion mechanism. rsc.org |
| Electrochemical | D₂O, Electrolyte | Can be highly selective and efficient. researchgate.net |
| High-Temperature | Neutral D₂O | Allows for selective exchange at specific positions. osti.govcdnsciencepub.com |
Halogenation and Nitro-Group Introduction
The introduction of halogen atoms or a nitro group onto the pyridine ring can significantly alter the electronic properties and provide a handle for further synthetic modifications.
Halogenation: The direct halogenation of electron-deficient pyridines can be challenging. However, decarboxylative halogenation, where a carboxylic acid is converted to a halide, is a known transformation for various organic compounds. nih.govacs.org This process often involves the formation of a silver salt of the carboxylic acid followed by treatment with a halogen. For aromatic carboxylic acids, particularly those with electron-rich rings, electrophilic halogenation of the ring can be a competing reaction. nih.govacs.org In the case of 3-methoxy-2-methylisonicotinic acid, the activating methoxy group could direct electrophilic halogenation to the C5 or C6 positions. Alternatively, methods developed for the halogenation of other pyridine derivatives, such as the use of N-halosuccinimides or other halogenating agents under specific conditions, could potentially be applied.
Nitro-Group Introduction: The nitration of pyridine is generally difficult due to the deactivating effect of the nitrogen atom. However, the presence of activating groups like methoxy and methyl on the ring in 3-methoxy-2-methylisonicotinic acid could facilitate this reaction. The nitration of related substituted pyridines and benzoic acids often requires harsh conditions, such as the use of fuming nitric acid and sulfuric acid. The regioselectivity would be dictated by the directing effects of the existing substituents, with the nitro group likely being introduced at a position activated by the methoxy group and not sterically hindered by the methyl group.
Directed Ortho-Metalation and Subsequent Reactions
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile.
For 3-methoxy-2-methylisonicotinic acid, both the methoxy group and the deprotonated carboxylic acid can act as directing groups. The methoxy group is a well-established DMG, directing lithiation to the adjacent C2 and C4 positions. The carboxylic acid, upon deprotonation with the organolithium base, would also direct lithiation to the ortho positions (C3 and C5). The interplay between these directing groups and the steric hindrance from the methyl group would determine the ultimate site of metalation. In related systems, the lithiation of 2,3-dihalopyridines has been shown to be highly selective, with the site of lithiation dependent on the reaction conditions. nih.gov By carefully controlling the temperature and reagents, it is often possible to favor either the kinetically or thermodynamically controlled product. nih.gov
Table 2: Common Electrophiles Used in Directed Ortho-Metalation
| Electrophile | Functional Group Introduced |
| Alkyl halides (e.g., CH₃I) | Alkyl group |
| Aldehydes/Ketones (e.g., DMF) | Hydroxymethyl/Hydroxyalkyl group |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Disulfides (e.g., (PhS)₂) | Thiophenyl group |
| Iodine (I₂) | Iodo group |
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives.
Derivatization to Esters, Amides, and Hydrazides
Esters: The esterification of pyridine carboxylic acids can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. masterorganicchemistry.com For pyridine carboxylic acids, the use of alkane sulfonic acids as catalysts in the presence of an inert, water-immiscible organic solvent has been reported to give high yields. google.com Another method involves the conversion of the carboxylic acid to the corresponding acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an alcohol. nih.gov This two-step process is often efficient for producing a wide range of esters, including more reactive "active esters" like p-nitrophenyl and pentafluorophenyl esters. nih.govresearchgate.net
Amides: Amide derivatives of isonicotinic acid are readily synthesized by reacting the carboxylic acid or its activated form with an amine. wikipedia.orgsphinxsai.com Direct reaction of isonicotinic acid with aromatic amines in non-polar solvents at elevated temperatures has been shown to produce amides. ppublishing.org Alternatively, the acid can be converted to an acid chloride, which then reacts with an amine to form the amide. This method is widely applicable for the synthesis of a diverse range of amide derivatives. sphinxsai.com
Hydrazides: Isonicotinic acid hydrazide (isoniazid) and its derivatives are an important class of compounds, particularly in the context of antitubercular drug discovery. nih.govresearchgate.netnih.gov The synthesis of the hydrazide of 3-methoxy-2-methylisonicotinic acid would typically involve the reaction of its corresponding ester (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate. nih.govwikipedia.org This reaction is generally efficient and provides the hydrazide in good yield. The resulting hydrazide can be further derivatized, for example, by condensation with aldehydes or ketones to form hydrazones. nih.govresearchgate.net
Table 3: Synthesis of Carboxylic Acid Derivatives
| Derivative | Reagents and Conditions |
| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄, Alkane Sulfonic Acid) masterorganicchemistry.comgoogle.com |
| 1. SOCl₂, 2. Alcohol, Base nih.gov | |
| Amides | Amine, Heat in Non-polar Solvent ppublishing.org |
| 1. SOCl₂, 2. Amine sphinxsai.com | |
| Hydrazides | Ester derivative, Hydrazine Hydrate nih.govwikipedia.org |
Decarboxylation Pathways
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a common reaction for certain carboxylic acids, particularly β-keto acids and malonic acids. masterorganicchemistry.com The decarboxylation of pyridinecarboxylic acids is also a known process, with the ease of reaction depending on the position of the carboxylic acid and the presence of other substituents. cdnsciencepub.comstackexchange.com
For pyridine-4-carboxylic acids (isonicotinic acids), decarboxylation is generally more difficult than for pyridine-2-carboxylic acids (picolinic acids). cdnsciencepub.comstackexchange.com However, the presence of certain substituents can facilitate the reaction. The decarboxylation of pyridinedicarboxylic acids to nicotinic acid has been achieved by heating in water at high temperatures (150-220 °C). google.com In some cases, metal catalysts such as copper can promote decarboxylation. nih.gov The decarboxylation of 3-methoxy-2-methylisonicotinic acid would likely require forcing conditions, such as high temperatures, and the specific pathway and products would depend on the reaction conditions employed. The expected product of simple decarboxylation would be 3-methoxy-2-methylpyridine (B1587472). prepchem.com It is also possible that under certain conditions, other rearrangements or side reactions could occur.
Transformations of the Methoxy Substituent
The methoxy group, an ether linkage on the pyridine ring, is a key site for chemical modification. Its transformation primarily involves the cleavage of the aryl C-O bond.
The demethylation of the methoxy group in 3-methoxy-2-methylisonicotinic acid to yield the corresponding hydroxypyridine derivative is a significant transformation. While ethers are generally stable, their cleavage can be effected under specific, often harsh, conditions using strong acids or bases. thieme-connect.com
A notable method for the demethylation of methoxypyridine derivatives involves the use of L-selectride. thieme-connect.com Research has demonstrated that L-selectride can chemoselectively cleave the methyl ether of methoxypyridines without affecting methoxybenzene analogues. thieme-connect.com This selectivity is particularly useful in complex molecules where multiple methoxy groups may be present. The reaction of 4-methoxypyridine (B45360) with L-selectride in refluxing THF has been shown to produce 4-hydroxypyridine (B47283) in good yield. thieme-connect.com The position of the methoxy group on the pyridine ring influences the reaction time, with different isomers requiring different durations for complete demethylation. thieme-connect.com
Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are also classic reagents for cleaving aryl methyl ethers. wikipedia.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. wikipedia.org Boron tribromide (BBr₃) is another powerful reagent for this purpose, capable of cleaving aryl methyl ethers under milder conditions than strong acids. wikipedia.org
More recent methods have also explored reagents like 3-mercaptopropionic acid for the demethylation of aromatic methyl ethers, which offers advantages in terms of handling and odor compared to traditional thiol-based reagents. google.com
Table 1: Reagents for Demethylation of Methoxy-Aromatic Compounds
| Reagent | Conditions | Comments |
| L-selectride | Refluxing THF | Chemoselective for methoxypyridines over methoxybenzenes. thieme-connect.com |
| Boron tribromide (BBr₃) | Room temperature or below | Specialized reagent for aryl methyl ethers. wikipedia.org |
| Hydrobromic acid (HBr) / Hydroiodic acid (HI) | High temperatures | Classic, strong acid-based method. wikipedia.org |
| 3-Mercaptopropionic Acid | 150-200 °C, in polar aprotic solvent | Weakly odorous thiol equivalent. google.com |
Reactivity of the Methyl Group
The methyl group at the 2-position of the pyridine ring is analogous to a benzylic position and is susceptible to oxidation and other transformations.
The oxidation of methyl groups on pyridine rings to carboxylic acids is a well-established transformation. nih.govacs.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in basic or neutral conditions are commonly employed for this purpose. chemspider.com The reaction of a methylpyridine with KMnO₄, typically with heating, yields the corresponding pyridinecarboxylic acid. chemspider.com Other methods for the oxidation of methyl groups on aromatic rings include the use of molecular oxygen with catalysts like cobalt salts or photoirradiation in the presence of hydrobromic acid. organic-chemistry.org
Side-chain elaboration offers a pathway to more complex molecules. The functionalization of C-H bonds in methylpyridines can be achieved through various catalytic methods. For instance, Rh(I)-catalyzed intermolecular alkylation of pyridines allows for the introduction of new alkyl groups at the ortho position. nih.gov While this applies to the C-H bonds of the ring itself, similar principles of C-H activation can be applied to the methyl group, potentially leading to chain extension or the introduction of other functional groups. Metal-free strategies for the functionalization of C(sp³)–H bonds in 2-methylquinolines and related heterocycles have also been developed, offering milder approaches to form new C-C bonds. acs.org
Table 2: Conditions for Oxidation of Aromatic Methyl Groups
| Oxidizing System | Substrate Type | Product |
| Potassium Permanganate (KMnO₄) | Methylpyridines | Pyridine carboxylic acids. chemspider.com |
| Molecular Oxygen / Co(OAc)₂/NaBr | Substituted toluenes | Substituted benzoic acids. organic-chemistry.org |
| Molecular Oxygen / HBr / Photoirradiation | Aromatic methyl groups | Aromatic carboxylic acids. organic-chemistry.org |
| Potassium Persulfate / Pyridine | Benzyl substrates | Aryl carbonyl compounds. organic-chemistry.org |
Hydrolytic Stability and Degradation Kinetics in Various Media for Derivatives
The hydrolytic stability of derivatives of 3-methoxy-2-methylisonicotinic acid, such as esters or amides formed from its carboxylic acid group, is a critical parameter. The hydrolysis of esters and amides can be catalyzed by either acid or base. libretexts.orgdalalinstitute.com
Acid-catalyzed hydrolysis of an ester is the reverse of esterification and is a reversible process that does not go to completion. libretexts.orglibretexts.org It requires heating with an excess of water and a strong acid catalyst. libretexts.org Basic hydrolysis, known as saponification, is an irreversible reaction that goes to completion, yielding a carboxylate salt and an alcohol. libretexts.orglibretexts.org
Similarly, amides can be hydrolyzed under acidic or basic conditions, though typically requiring more forcing conditions than esters. dalalinstitute.com Acidic hydrolysis yields a carboxylic acid and an amine salt, while basic hydrolysis produces a carboxylate salt and a free amine. libretexts.orgdalalinstitute.com
Table 3: General Hydrolysis Conditions for Carboxylic Acid Derivatives
| Derivative | Condition | Products | Nature of Reaction |
| Ester | Acidic (H⁺, H₂O, heat) | Carboxylic Acid + Alcohol | Reversible. libretexts.orglibretexts.org |
| Ester | Basic (e.g., NaOH, H₂O, heat) | Carboxylate Salt + Alcohol | Irreversible (Saponification). libretexts.orglibretexts.org |
| Amide | Acidic (H⁺, H₂O, heat) | Carboxylic Acid + Amine Salt | Irreversible. libretexts.orgdalalinstitute.com |
| Amide | Basic (e.g., NaOH, H₂O, heat) | Carboxylate Salt + Amine | Irreversible. libretexts.orgdalalinstitute.com |
Applications of 3 Methoxy 2 Methylisonicotinic Acid As a Core Building Block and Chemical Intermediate
Role in the Modular Assembly of Complex Organic Molecules
The concept of modular assembly in organic synthesis relies on the use of well-defined building blocks that can be systematically and efficiently coupled to construct larger, more complex molecular architectures. While direct and extensive research detailing the role of 3-methoxy-2-methylisonicotinic acid in modular synthesis is still emerging, the inherent characteristics of its structure suggest its high potential in this area. The presence of the carboxylic acid and the reactive pyridine (B92270) ring allows for a variety of coupling strategies.
The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid halides, providing a handle for diverse chemical transformations. This functional group versatility is a cornerstone of modular synthesis, enabling the connection of this pyridine-based module to other molecular fragments. For instance, the formation of amide bonds is a fundamental reaction in the synthesis of many biologically active compounds and complex natural products.
Furthermore, the pyridine ring itself can participate in various cross-coupling reactions, a powerful tool in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the pyridine ring, influenced by the methoxy (B1213986) and methyl substituents, can be fine-tuned to control the regioselectivity and reactivity in such coupling reactions. This allows for the precise and predictable incorporation of the 3-methoxy-2-methylisonicotinoyl moiety into a larger molecular framework.
Synthetic Intermediate for Diverse Heterocyclic Compounds
The synthesis of heterocyclic compounds is a major focus of organic and medicinal chemistry due to their prevalence in natural products and pharmaceuticals. 3-Methoxy-2-methylisonicotinic acid serves as a valuable starting material for the synthesis of a variety of more complex heterocyclic systems. Its intrinsic structure provides a scaffold that can be elaborated upon through various chemical transformations.
For example, the carboxylic acid group can be used as a directing group in reactions that functionalize the pyridine ring at specific positions. It can also be a key participant in cyclization reactions, leading to the formation of fused heterocyclic systems. The interplay between the carboxylic acid, the methoxy group, and the methyl group can influence the outcome of these reactions, allowing for the synthesis of a range of substituted pyridine derivatives and other heterocyclic structures.
While specific, large-scale libraries based solely on 3-methoxy-2-methylisonicotinic acid are not yet widely reported, the principles of heterocyclic synthesis strongly support its utility as a versatile intermediate. The ability to modify the carboxylic acid and functionalize the pyridine ring opens up avenues for creating diverse molecular scaffolds that can be explored for various applications, including drug discovery and agrochemicals.
Precursor for the Synthesis of Advanced Organic Materials
The development of advanced organic materials with tailored electronic, optical, and physical properties is a rapidly advancing field. The unique electronic nature of the pyridine ring, combined with the potential for functionalization, makes pyridinecarboxylic acids like 3-methoxy-2-methylisonicotinic acid attractive precursors for such materials.
The incorporation of the 3-methoxy-2-methylisonicotinic acid unit into larger conjugated systems can influence the material's photophysical properties, such as absorption and emission of light. This makes it a potential building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The methoxy and methyl groups can be used to tune the solubility and processing characteristics of the resulting materials, which is a critical aspect for their practical application.
Although specific examples of advanced organic materials derived directly from 3-methoxy-2-methylisonicotinic acid are not yet prevalent in the literature, the foundational principles of materials science suggest its potential. The ability to create well-defined molecular structures with specific electronic properties is key to designing next-generation organic materials, and 3-methoxy-2-methylisonicotinic acid represents a promising, yet to be fully explored, component in this endeavor.
No Theoretical and Computational Chemistry Studies Found for 3-Methoxy-2-methylisonicotinic Acid
Despite a thorough search of scientific literature and computational chemistry databases, no specific theoretical or computational studies focusing on the chemical compound 3-Methoxy-2-methylisonicotinic acid were identified. Consequently, detailed information regarding its quantum chemical calculations, molecular orbital analysis, and electronic properties from computational models is not available in the public domain.
The requested in-depth analysis, which would typically involve methods such as Density Functional Theory (DFT) for geometry optimization and electronic structure, as well as Ab Initio calculations, has not been published for this particular molecule. Similarly, specific data on its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MESP) surface, and chemical reactivity descriptors could not be located.
While computational studies are prevalent for various related isonicotinic acid derivatives and other substituted pyridine compounds, the unique combination of the methoxy and methyl groups at the 3 and 2 positions of the isonicotinic acid scaffold has not been the subject of published theoretical investigation. Therefore, the creation of data tables and a detailed discussion of its computational chemistry, as per the requested outline, cannot be fulfilled at this time due to the absence of primary research data.
Lack of Specific Research Data Prevents In-Depth Theoretical Analysis of 3-Methoxy-2-methylisonicotinic Acid
A comprehensive review of scientific literature reveals a significant gap in the theoretical and computational chemistry studies of 3-Methoxy-2-methylisonicotinic acid. Despite the availability of general computational methods and studies on analogous compounds, specific research detailing the intermolecular interactions, crystal packing, reaction mechanisms, and energetics for this particular molecule is not publicly available. Therefore, a detailed article covering the requested topics cannot be generated at this time.
Computational chemistry provides powerful tools to understand the behavior of molecules at an atomic level. Techniques such as Hirshfeld surface analysis, fingerprint plot analysis, and Reduced Density Gradient (RDG) analysis are instrumental in elucidating the intricate network of non-covalent interactions that govern the solid-state architecture of chemical compounds. Similarly, computational studies on reaction mechanisms and energetics offer profound insights into the reactivity and stability of molecules.
For related methoxy-substituted aromatic compounds, such studies have been performed. For instance, Hirshfeld surface analysis has been successfully applied to other methoxybenzoic acid derivatives to investigate their crystal structures and intermolecular contacts. Likewise, the crucial roles of hydrogen bonding and π-π stacking interactions in the crystal packing of various aromatic carboxylic acids are well-documented. The oxygen atom of a methoxy group can act as a hydrogen bond acceptor, influencing the supramolecular assembly. The presence of aromatic rings also allows for π-π stacking interactions, which are vital for the stability of crystal structures.
However, the precise nature and quantitative aspects of these interactions are highly specific to the exact molecular structure, including the substitution pattern on the aromatic ring. Extrapolating findings from other molecules, such as 3-Methoxy-2-methylbenzoic acid or 2-Methoxyisonicotinic acid, to 3-Methoxy-2-methylisonicotinic acid would not be scientifically rigorous.
Furthermore, the elucidation of reaction mechanisms and their associated energetics through computational methods requires dedicated studies that model the specific reactants, transition states, and products for reactions involving 3-Methoxy-2-methylisonicotinic acid. Such specific computational analyses are currently absent from the available scientific literature.
Without crystal structure data and specific computational investigations for 3-Methoxy-2-methylisonicotinic acid, any discussion on the topics of Hirshfeld surface analysis, detailed intermolecular interactions, RDG analysis, and computational elucidation of its reaction mechanisms and energetics would be purely speculative. The generation of a scientifically accurate and informative article as per the requested detailed outline is contingent upon the future publication of such dedicated research.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-methoxy-2-methylisonicotinic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and confirm the substitution pattern on the pyridine (B92270) ring.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show four distinct signals corresponding to the different types of protons in the molecule.
Aromatic Protons: The two protons on the pyridine ring (H-5 and H-6) are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. They would appear as doublets due to coupling with each other.
Methoxy (B1213986) Protons: The three protons of the methoxy group (-OCH₃) would present as a sharp singlet, as they have no adjacent protons to couple with. This signal is expected in the range of δ 3.5-4.0 ppm.
Methyl Protons: The three protons of the methyl group (-CH₃) at the C-2 position would also appear as a singlet, likely in the δ 2.0-2.5 ppm region.
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically >10 ppm, and its position can be concentration-dependent.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display eight distinct signals, corresponding to each unique carbon atom in the molecule.
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected at the most downfield position, typically in the range of δ 165-175 ppm. libretexts.org
Aromatic Carbons: The five carbons of the pyridine ring would have signals in the aromatic region (δ 120-160 ppm). The carbons directly attached to the nitrogen and the oxygen of the methoxy group (C-2, C-3, C-6) would be the most deshielded within this group.
Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is anticipated to have a chemical shift in the range of δ 55-60 ppm. mdpi.com
Methyl Carbon: The methyl carbon (-CH₃) would appear at the most upfield position, typically between δ 15-25 ppm.
Analysis of coupling constants (J-values) in the high-resolution ¹H NMR spectrum would further confirm the ortho-relationship of the H-5 and H-6 protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methoxy-2-methylisonicotinic acid
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| -COOH | >10 | broad singlet | C-4 (COOH) | 165-175 |
| H-6 | 8.0-8.5 | doublet | C-2, C-3, C-6 | 140-160 |
| H-5 | 7.0-7.5 | doublet | C-4, C-5 | 120-140 |
| -OCH₃ | 3.5-4.0 | singlet | -OCH₃ | 55-60 |
| -CH₃ | 2.0-2.5 | singlet | -CH₃ | 15-25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the H-5 and H-6 protons, confirming their scalar coupling and thus their proximity within the same spin system on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals for H-5, H-6, the methoxy group, and the methyl group to their corresponding carbon signals (C-5, C-6, -OCH₃, and -CH₃).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. For 3-methoxy-2-methylisonicotinic acid, which has a molecular formula of C₈H₉NO₃, HRMS would provide an exact mass measurement. This experimental mass would be compared to the calculated theoretical mass. A close match, typically within a few parts per million (ppm), would unequivocally confirm the molecular formula and, by extension, the molecular weight.
Table 2: HRMS Data for 3-Methoxy-2-methylisonicotinic acid
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉NO₃ |
| Calculated Exact Mass | 167.05824 |
| Expected [M+H]⁺ Ion | 168.06552 |
Vibrational Spectroscopy
Vibrational spectroscopy, comprising FT-IR and Raman techniques, provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum is characteristic of the molecule's functional groups.
O-H Stretch: The carboxylic acid O-H group will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹. orgchemboulder.comlibretexts.org
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxy groups will appear just below 3000 cm⁻¹. orgchemboulder.comlibretexts.org
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the range of 1760-1690 cm⁻¹. orgchemboulder.comlibretexts.org
C=C and C=N Stretches: The aromatic ring will show characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. orgchemboulder.com
C-O Stretch: The C-O stretching of the methoxy group is anticipated to show a strong band in the 1320-1210 cm⁻¹ region. orgchemboulder.com
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While polar bonds like C=O show strong IR absorptions, non-polar or symmetric bonds often give rise to strong Raman signals.
Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the pyridine ring, typically around 1000 cm⁻¹, are often strong and characteristic in the Raman spectrum. researchgate.net
C=C and C=N Stretches: The aromatic C=C and C=N stretching vibrations also give distinct signals in the Raman spectrum. acs.orgnih.gov
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be visible in the 2800-3100 cm⁻¹ region.
Table 3: Predicted Vibrational Spectroscopy Frequencies for 3-Methoxy-2-methylisonicotinic acid
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Primary Technique |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | FT-IR |
| Carboxylic Acid | C=O stretch | 1760-1690 | FT-IR |
| Aromatic Ring | C-H stretch | 3000-3100 | FT-IR/Raman |
| Methyl/Methoxy | C-H stretch | 2850-3000 | FT-IR/Raman |
| Aromatic Ring | C=C / C=N stretch | 1400-1600 | FT-IR/Raman |
| Aromatic Ring | Ring Breathing | ~1000 | Raman |
| Methoxy | C-O stretch | 1210-1320 | FT-IR |
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. nih.govfrontiersin.org It relies on the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, a plot of this differential absorption versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms in a molecule.
For a molecule like 3-methoxy-2-methylisonicotinic acid, if it were to exist in a chiral form (for instance, due to restricted rotation or the introduction of a chiral center), ECD would be an invaluable tool for assigning its absolute configuration. The general approach involves a combination of experimental measurement and quantum chemical calculations. nih.gov
The process typically includes the following steps:
TD-DFT Calculations: For each stable conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). This method has become a reliable tool for predicting chiroptical properties. nih.govnih.gov
Spectral Comparison: The calculated ECD spectrum, obtained by averaging the spectra of the individual conformers based on their calculated Boltzmann population, is then compared to the experimentally measured ECD spectrum. A good match between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of the absolute configuration of the sample. researchgate.net
While no specific ECD data exists for 3-methoxy-2-methylisonicotinic acid, the methodology has been successfully applied to a wide range of complex chiral molecules, including those with multiple chromophores and conformational flexibility. nih.govrsc.org For nitrogen-containing heterocyclic compounds, the electronic transitions of the aromatic ring system serve as the primary chromophores, giving rise to characteristic Cotton effects in the ECD spectrum.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.govnih.gov This technique provides detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions, thereby offering an unambiguous structural proof.
For 3-methoxy-2-methylisonicotinic acid, a single-crystal X-ray diffraction analysis would yield a wealth of structural information. The process involves several key stages:
Crystal Growth: The primary and often most challenging step is to grow a single crystal of the compound that is of suitable size and quality for diffraction. patnawomenscollege.in
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a set of reflections of varying intensities, is collected.
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to achieve the best possible fit with the experimental data.
Although a crystal structure for 3-methoxy-2-methylisonicotinic acid has not been reported, studies on related pyridine carboxylic acid derivatives have demonstrated the utility of this technique. rsc.orgmdpi.comresearchgate.net For instance, X-ray diffraction studies on co-crystals of pyridine derivatives with dicarboxylic acids have revealed detailed information about hydrogen bonding and other supramolecular interactions that dictate the crystal packing. mdpi.com
The kind of data obtained from an X-ray crystallographic analysis is typically presented in a standardized format. Below is a hypothetical table illustrating the type of crystallographic data that would be obtained for 3-methoxy-2-methylisonicotinic acid, based on data for similar organic molecules.
Hypothetical Crystallographic Data for 3-Methoxy-2-methylisonicotinic acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 7.9 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 795.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.39 |
| R-factor (%) | 4.5 |
This data would provide unequivocal confirmation of the molecular structure, including the planarity of the pyridine ring and the conformation of the methoxy and carboxylic acid substituents. It would also reveal how the molecules pack in the crystal lattice, highlighting any intermolecular hydrogen bonds involving the carboxylic acid group and the pyridine nitrogen, as well as potential π-π stacking interactions between the aromatic rings. nih.gov
Biosynthetic Considerations and Natural Occurrence of Isonicotinic Acid Derivatives
Identification of Analogous Naturally Occurring Pyridine (B92270) Carboxylic Acids
While 3-methoxy-2-methylisonicotinic acid itself has not been reported as a naturally occurring compound, the core isonicotinic acid (pyridine-4-carboxylic acid) scaffold is found in various natural products. wikipedia.org The structural diversity of these molecules arises from different substitutions on the pyridine ring.
One notable example of a naturally occurring isonicotinic acid derivative is Plantagonine (B3349439) . nih.gov This alkaloid has been isolated from plants of the Plantago and Verbascum species. nih.gov Structurally, plantagonine features a methyl group and a fused cyclopentane (B165970) ring, but it serves as a key example of how the isonicotinic acid framework is utilized in nature.
Other pyridine alkaloids, while not strictly isonicotinic acid derivatives, provide a broader context for the natural occurrence of this class of compounds. For instance, nicotinic acid (vitamin B3) , an isomer of isonicotinic acid, is a fundamental component in all living organisms and a precursor to the pyridine nucleotide coenzymes NAD and NADP. chempanda.com It is also the basis for alkaloids like trigonelline , found in coffee beans, and ricinine in the castor bean. researchgate.net The biosynthesis of these compounds from nicotinic acid is well-established. researchgate.net
The table below lists some naturally occurring pyridine carboxylic acids and related alkaloids, highlighting the prevalence of the pyridine core in nature.
| Compound Name | Natural Source(s) | Structural Isomer of Isonicotinic Acid | Reference(s) |
| Isonicotinic acid | Not typically found as a free entity in nature, but its derivatives are. | N/A | wikipedia.org |
| Nicotinic Acid (Vitamin B3) | Ubiquitous in plants and animals. | Positional isomer (3-carboxypyridine) | chempanda.com |
| Picolinic Acid | Found in various biological systems. | Positional isomer (2-carboxypyridine) | imperial.ac.uk |
| Plantagonine | Plantago and Verbascum species | Derivative of isonicotinic acid | nih.gov |
| Trigonelline | Coffee beans, fenugreek seeds | Derivative of nicotinic acid | researchgate.net |
| Ricinine | Castor bean (Ricinus communis) | Derivative of nicotinic acid | researchgate.net |
Proposed Biosynthetic Pathways for Related Isonicotinic Acid Metabolites (e.g., polyketide pathways)
The biosynthesis of the pyridine ring in most plant alkaloids, such as nicotine, originates from primary metabolism. The pyridine ring of nicotinic acid is formed from L-aspartic acid via the pyridine nucleotide cycle. researchgate.netnih.gov This established pathway provides the foundational pyridine structure, which can then undergo various enzymatic modifications, including decarboxylation, methylation, and hydroxylation, to yield a variety of alkaloids.
The introduction of methyl and methoxy (B1213986) groups, such as those in 3-methoxy-2-methylisonicotinic acid, are common transformations in alkaloid biosynthesis. These reactions are typically catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. nih.gov For instance, the biosynthesis of many complex alkaloids involves specific O-methylation and N-methylation steps that are crucial for their biological activity. nih.gov
While the primary route to pyridine alkaloids is via amino acid precursors, the assembly of substituted pyridine rings can also be conceptually linked to polyketide pathways . Polyketide synthases (PKSs) are large, multi-domain enzymes that build complex carbon chains through the sequential condensation of small carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA. wikipedia.orgnih.gov
The biosynthesis of some microbial natural products involves hybrid pathways that combine elements of polyketide synthesis with other biosynthetic routes to form heterocyclic rings. In the context of pyridine ring formation, it has been proposed that a polyketide-like assembly of acetate (B1210297) units, followed by the incorporation of a nitrogen atom from an amino acid donor (e.g., ammonia (B1221849) or glutamine) and subsequent cyclization and aromatization, could lead to a substituted pyridine ring.
The general steps of a hypothetical polyketide-based pathway to a substituted isonicotinic acid derivative could include:
Chain Assembly : A polyketide synthase would assemble a poly-β-keto chain from starter and extender units (e.g., acetyl-CoA, malonyl-CoA, methylmalonyl-CoA). The incorporation of a methylmalonyl-CoA unit could account for the methyl group at the 2-position.
Nitrogen Incorporation : An aminotransferase could introduce a nitrogen atom, leading to the formation of an enamine or imine intermediate.
Cyclization and Aromatization : Intramolecular condensation and subsequent dehydration and oxidation steps would lead to the formation of the aromatic pyridine ring.
Tailoring Reactions : After the core ring system is formed, further modifications such as hydroxylation by a monooxygenase followed by O-methylation by a methyltransferase could install the methoxy group at the 3-position.
While a direct PKS pathway for isonicotinic acid itself has not been characterized, the modular nature of these enzymatic systems and their known role in generating a vast diversity of heterocyclic natural products make them a plausible, albeit speculative, route for the biosynthesis of highly substituted pyridine carboxylic acids like 3-methoxy-2-methylisonicotinic acid in some organisms. nih.gov The discovery of "pyritides," natural products containing a pyridine ring formed by enzymes related to thiopeptide biosynthesis, further highlights the diverse enzymatic strategies nature employs to construct this heterocycle. illinois.edu
Emerging Research Avenues and Future Directions
Development of Novel and Efficient Synthetic Routes
One promising approach involves the development of highly selective alkylation procedures. These methods aim to introduce the methyl and methoxy (B1213986) groups onto the pyridine (B92270) ring with high precision, avoiding the formation of unwanted isomers. nih.gov Such selective processes are superior to older methods that might use hazardous reagents like diazomethane. nih.gov Another area of exploration is the use of novel starting materials. For instance, research has demonstrated the synthesis of related structures, such as bosutinib (B1684425), starting from 3-methoxy-4-hydroxybenzoic acid, highlighting the potential for diverse and cost-effective starting points. mdpi.com
The synthesis of substituted pyridines, in general, is a very active field. For example, a method for producing 3-methoxy-2-methylpyridine (B1587472) involves the treatment of 3-methoxy-2-methylpyridine 1-oxide with phosphorus trichloride. prepchem.com While not directly producing the carboxylic acid, this intermediate could potentially be carboxylated in a subsequent step. The development of one-pot, multi-component reactions is also a significant trend, as these can dramatically reduce the number of synthetic steps, leading to more efficient and sustainable processes. rsc.org
Exploration of Advanced Functionalization Strategies for Selectivity
The pyridine ring is a core structure in many pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov The ability to selectively functionalize specific positions on this ring is crucial for creating new molecules with desired properties. Direct C-H functionalization is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical. researchgate.net
For pyridine derivatives, functionalization at the meta-position is notably challenging due to the electronic properties of the pyridine ring. nih.govresearchgate.net However, recent advances are addressing this challenge through various strategies, including the use of directing groups, non-directed metalation, and temporary dearomatization. nih.gov Another innovative approach involves the use of phosphonium (B103445) salts to selectively functionalize the 4-position of pyridines, which can then be converted to other functional groups. nih.govthieme-connect.comacs.org This method has been shown to be effective for a range of pyridine derivatives, including those found in pharmaceutical molecules. acs.org
These advanced functionalization strategies open up new possibilities for creating a wide array of derivatives from 3-methoxy-2-methylisonicotinic acid, allowing for the fine-tuning of its chemical and physical properties for specific applications.
Computational Design and Prediction of Novel Derivatives
Computational chemistry and machine learning are becoming increasingly powerful tools in the design and prediction of novel chemical compounds. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be used to predict the biological activity of new derivatives based on their chemical structure, helping to guide synthetic efforts towards the most promising candidates. researchgate.netresearchgate.net
These computational approaches can be used to screen large virtual libraries of potential derivatives of 3-methoxy-2-methylisonicotinic acid, identifying those with the highest predicted activity for a particular target. researchgate.netnih.gov This in silico screening can significantly accelerate the drug discovery process by prioritizing which compounds to synthesize and test in the lab. nih.gov For example, machine learning models have been successfully used to identify promising anti-tubercular agents from a library of isonicotinic acid hydrazide derivatives. researchgate.netnih.gov
Furthermore, computational methods like molecular docking can provide insights into how these molecules interact with biological targets at the atomic level. researchgate.net This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved binding affinity and selectivity. The integration of generative AI and fragment-based drug design is also showing promise in creating novel molecular structures with desired properties. mdpi.com
Innovative Applications Beyond Current Scope in Organic Chemistry and Material Science
While 3-methoxy-2-methylisonicotinic acid and its relatives have established roles, particularly in medicinal chemistry, emerging research is exploring their potential in a wider range of applications. In the field of materials science, pyridine carboxylic acids are being investigated for the creation of novel materials with unique properties. ontosight.ai
For instance, these compounds can serve as building blocks for polymers and nanomaterials. The pyridine ring's ability to coordinate with metal ions also makes it a valuable component in the development of metal-organic frameworks (MOFs), which have potential applications in catalysis and gas storage. Pyridine carboxylic acids have also been used to create nanomaterials with high strength and conductivity, suitable for use in electronics and energy storage devices. ontosight.ai The ability of the carboxylic acid group to form strong bonds with surfaces makes these compounds interesting for applications in coatings and adhesives.
The versatility of the pyridine carboxylic acid scaffold suggests that with further research, 3-methoxy-2-methylisonicotinic acid and its derivatives could find applications in diverse areas, from advanced polymers to novel electronic materials. ontosight.ainih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
